molecular formula C9H11NO2 B1386070 3-(Pyridin-2-yl)butanoic acid CAS No. 916262-56-1

3-(Pyridin-2-yl)butanoic acid

Cat. No.: B1386070
CAS No.: 916262-56-1
M. Wt: 165.19 g/mol
InChI Key: GXQDIIZOQIDPSW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)butanoic acid is an organic compound that features a pyridine ring attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of a Grignard reagent, where pyridine-2-bromide reacts with ethyl magnesium bromide, followed by carbonation and hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, aldehydes, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Pyridin-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but differs in the position and type of functional group.

    3-(Pyridin-3-yl)propanoic acid: Similar structure but with a different position of the pyridine ring.

    4-(Pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring attached at a different position on the butanoic acid chain.

Uniqueness: 3-(Pyridin-2-yl)butanoic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

3-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQDIIZOQIDPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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